molecular formula C13H23NO4 B1279739 (R)-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid CAS No. 219819-74-6

(R)-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid

Cat. No. B1279739
CAS RN: 219819-74-6
M. Wt: 257.33 g/mol
InChI Key: GBTWGGHVJJRREA-SNVBAGLBSA-N
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Description

The compound you’re asking about is a derivative of propanoic acid with a cyclopentyl group, an amino group, and a tert-butoxycarbonyl (Boc) group . The Boc group is a common protecting group used in organic synthesis, particularly for protecting amines .


Chemical Reactions Analysis

In general, Boc-protected amino acids can participate in a variety of reactions. The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Boc-protected amino acids are typically solid at room temperature .

Scientific Research Applications

Peptide Synthesis

BoC-D-Cyclopentylalanine is widely used in the field of peptide synthesis. The tert-butoxycarbonyl (BoC) group serves as a protective group for amines, particularly in the synthesis of peptides. It protects the amino group from unwanted reactions during peptide bond formation. After the peptide chain is assembled, the BoC group can be removed under acidic conditions without affecting the rest of the molecule .

Medicinal Chemistry

In medicinal chemistry, BoC-D-Cyclopentylalanine is utilized to create novel drug candidates. Its unique structure, featuring a cyclopentyl ring, can impart significant conformational constraints to peptides, potentially leading to enhanced receptor selectivity and stability against enzymatic degradation .

Bioconjugation

This compound is also employed in bioconjugation techniques where it is used to link peptides to other molecules, including drugs, fluorescent tags, or polymers. The BoC group can be selectively deprotected to reveal the free amine, which can then be conjugated to a target molecule .

Structure-Activity Relationship (SAR) Studies

BoC-D-Cyclopentylalanine is instrumental in SAR studies, where it is incorporated into peptides to study the effect of its cyclopentyl side chain on the biological activity and binding affinity of the peptides to their respective targets .

Proteomics and Metabolomics

Researchers use BoC-D-Cyclopentylalanine in proteomics and metabolomics to synthesize labeled peptides with stable isotopes. These labeled peptides serve as standards or markers in mass spectrometry-based quantification studies .

Chemical Biology

In chemical biology, this compound is used to design and synthesize peptide-based probes that can modulate or monitor biological processes. The incorporation of BoC-D-Cyclopentylalanine into such probes can enhance their specificity and efficacy .

Mechanism of Action

Safety and Hazards

Boc-protected amino acids can cause skin and eye irritation, and may be harmful if inhaled or swallowed . Always follow safety data sheet (SDS) recommendations when handling these compounds .

Future Directions

The use of Boc-protected amino acids and related compounds is a well-established area in organic synthesis. Future research may focus on developing new synthetic methods, improving existing methods, or exploring new applications for these compounds .

properties

IUPAC Name

(2R)-3-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(11(15)16)8-9-6-4-5-7-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTWGGHVJJRREA-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1CCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10473221
Record name (R)-2-TERT-BUTOXYCARBONYLAMINO-3-CYCLOPENTYL-PROPIONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid

CAS RN

219819-74-6
Record name (R)-2-TERT-BUTOXYCARBONYLAMINO-3-CYCLOPENTYL-PROPIONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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